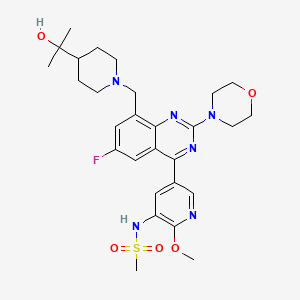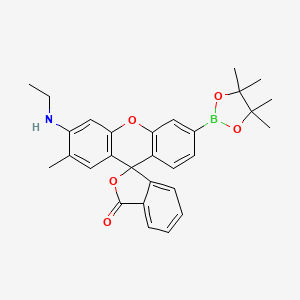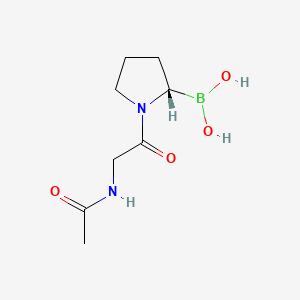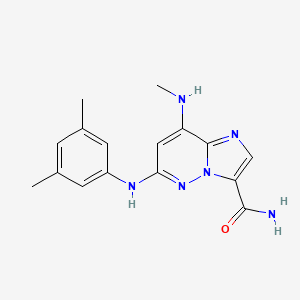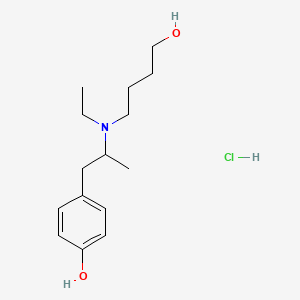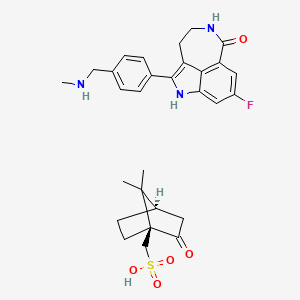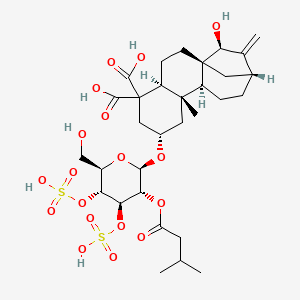
Carboxyatractyloside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carboxyatractyloside (CATR) is a highly toxic diterpene glycoside . It inhibits the ADP/ATP translocase and is about 10 times more potent than its analog atractyloside . While atractyloside is effective in the inhibition of oxidative phosphorylation, this compound is considered to be more effective .
Molecular Structure Analysis
The molecular formula of this compound is C31H46O18S2 . Its average mass is 846.997 Da and its monoisotopic mass is 846.124329 Da .
Chemical Reactions Analysis
This compound is known to inhibit the ADP/ATP translocase . This inhibition is not reversed by increasing the concentration of adenine nucleotides, unlike its counterpart atractyloside .
Physical and Chemical Properties Analysis
Scientific Research Applications
Carboxyatractyloside can restore the transmembrane electrical potential difference in plant mitochondria disrupted by low concentrations of palmitate, indicating a role in modulating oxidative phosphorylation in plants (Vianello, Petrussa, & Macrí, 1994).
It is more effective than atractyloside in inhibiting mitochondrial oxidative phosphorylation and exhibits higher toxicity. This compound strongly inhibits adenine nucleotide translocation across the mitochondrial membrane, a crucial process in cell metabolism (Luciani, Martini, & Santi, 1971).
This compound has been used in labeling studies to understand mitochondrial functions better. For example, it was labeled with [3H]KBH4 to study its binding to the adenine nucleotide carrier, a key component in mitochondrial function (Ishiyama, Hiraga, & Tuboi, 1984).
Research has also focused on the difference in binding between atractyloside and this compound to the mitochondrial membrane, contributing to our understanding of how these compounds affect mitochondrial processes (Luciani & Varotto, 1975).
This compound and atractyloside have been analyzed in traditional Chinese medicine, particularly in the context of reducing their toxic effects through processing methods (Nikles et al., 2015).
Its direct and indirect targets, including toxicity toward nucleoside diphosphate kinase and mitochondrial H+ leak, have been reviewed. This sheds light on the broader impact of this compound beyond its well-known inhibition of mitochondrial ADP/ATP carriers (Woyda-Ploszczyca, 2023).
The effects of this compound on the adenine nucleotide translocator in mitochondria have been investigated to understand its role in controlling oxidative phosphorylation (Stubbs, Vignais, & Krebs, 1978).
Mechanism of Action
Safety and Hazards
Carboxyatractyloside is highly toxic and can be harmful if swallowed, in contact with skin, or if inhaled . Symptoms of this compound poisoning may include abdominal pain, nausea and vomiting, drowsiness, palpitations, sweating, and trouble breathing . In severe cases, convulsions, liver failure, and loss of consciousness may develop, which can lead to death .
Biochemical Analysis
Biochemical Properties
Carboxyatractyloside plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Carboxyatractyloside involves the conversion of Atractyloside to Carboxyatractyloside through carboxylation.", "Starting Materials": [ "Atractyloside", "Sodium hydroxide (NaOH)", "Carbon dioxide (CO2)", "Methanol (CH3OH)", "Hydrochloric acid (HCl)", "Water (H2O)" ], "Reaction": [ "Atractyloside is dissolved in methanol and treated with sodium hydroxide to form the sodium salt of atractyloside.", "The sodium salt of atractyloside is then reacted with carbon dioxide in the presence of methanol and water to form the carboxylated product.", "The carboxylated product is then acidified with hydrochloric acid to form Carboxyatractyloside as a white solid.", "The solid is then filtered and washed with water to obtain the pure compound." ] } | |
CAS No. |
33286-30-5 |
Molecular Formula |
C31H46K2O18S2 |
Molecular Weight |
849.0 g/mol |
IUPAC Name |
(1S,4R,7S,9R,10R,13R,15S)-15-hydroxy-7-[(2R,3R,4R,5R,6R)-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-4,5-disulfooxyoxan-2-yl]oxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5,5-dicarboxylic acid |
InChI |
InChI=1S/C31H46O18S2.2K/c1-14(2)9-21(33)47-24-23(49-51(42,43)44)22(48-50(39,40)41)18(13-32)46-26(24)45-17-11-29(4)19-6-5-16-10-30(19,25(34)15(16)3)8-7-20(29)31(12-17,27(35)36)28(37)38;;/h14,16-20,22-26,32,34H,3,5-13H2,1-2,4H3,(H,35,36)(H,37,38)(H,39,40,41)(H,42,43,44);;/t16-,17+,18-,19+,20+,22-,23+,24-,25+,26-,29+,30-;;/m1../s1 |
InChI Key |
RWEZIQDTEROURZ-WWJHHVHBSA-N |
Isomeric SMILES |
CC(C)CC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2C[C@]3([C@@H]4CC[C@@H]5C[C@@]4(CC[C@@H]3C(C2)(C(=O)O)C(=O)O)[C@H](C5=C)O)C)CO)OS(=O)(=O)O)OS(=O)(=O)O.[K].[K] |
SMILES |
CC(C)CC(=O)OC1C(C(C(OC1OC2CC3(C4CCC5CC4(CCC3C(C2)(C(=O)O)C(=O)O)C(C5=C)O)C)CO)OS(=O)(=O)O)OS(=O)(=O)O |
Canonical SMILES |
CC(C)CC(=O)OC1C(C(C(OC1OC2CC3(C4CCC5CC4(CCC3C(C2)(C(=O)O)C(=O)O)C(C5=C)O)C)CO)OS(=O)(=O)O)OS(=O)(=O)O.[K].[K] |
Appearance |
Solid powder |
Related CAS |
33286-30-5 (di-potassium salt) |
Synonyms |
Gummiferin; Carboxyatractyloside dipotassium; potassium (2S,4aS,6aR,7S,9R,11aS,11bS)-7-hydroxy-2-(((2R,3R,4R,5R,6R)-6-(hydroxymethyl)-3-((3-methylbutanoyl)oxy)-4,5-bis(sulfooxy)tetrahydro-2H-pyran-2-yl)oxy)-11b-methyl-8-methylenedodecahydro-6a,9-methanocyclohepta[a]naphthalene-4,4(1H)-dicarboxylate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[[5-[[(2S)-1-[[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]disulfanyl]-1-(2,5-dioxopyrrolidin-1-yl)oxy-1-oxobutane-2-sulfonic acid](/img/structure/B560599.png)
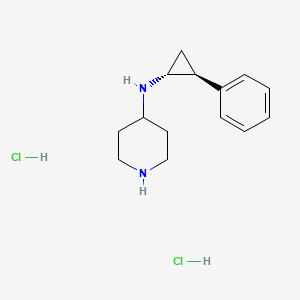
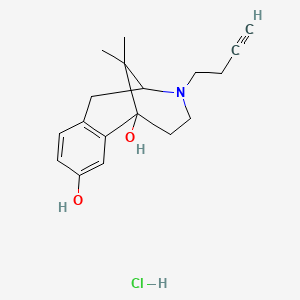
![2-Amino-8-Cyclopentyl-4-Methyl-6-(1h-Pyrazol-4-Yl)pyrido[2,3-D]pyrimidin-7(8h)-One](/img/structure/B560606.png)


![17-Ethynyl-7,13-dimethyl-3-methylidene-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B560613.png)
